Dichlorobis(chlorodi-tert-butylphosphine) palladium (II)
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Overview
Description
Dichlorobis(chlorodi-tert-butylphosphine) palladium (II): is an organometallic compound with the chemical formula C16H36Cl4P2Pd . It is a pale yellow crystalline solid that is soluble in non-polar solvents such as benzene and diethyl ether. This compound is known for its high thermal stability and solubility, making it a valuable catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorobis(chlorodi-tert-butylphosphine) palladium (II) can be synthesized through the reaction of palladium(II) chloride with chlorodi-tert-butylphosphine in an appropriate solvent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and ensure the purity of the product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Dichlorobis(chlorodi-tert-butylphosphine) palladium (II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species .
Scientific Research Applications
Chemistry: Dichlorobis(chlorodi-tert-butylphosphine) palladium (II) is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are essential for forming carbon-carbon bonds in complex organic molecules .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its catalytic properties enable the efficient formation of complex structures that are crucial for drug development .
Industry: In the industrial sector, dichlorobis(chlorodi-tert-butylphosphine) palladium (II) is employed in the production of fine chemicals, agrochemicals, and materials science applications. Its ability to facilitate various chemical transformations makes it a valuable tool in manufacturing processes .
Mechanism of Action
The mechanism by which dichlorobis(chlorodi-tert-butylphosphine) palladium (II) exerts its catalytic effects involves the coordination of the palladium center with reactants, facilitating the formation and breaking of chemical bonds. The molecular targets include organic substrates that undergo transformations such as coupling, hydrogenation, and substitution reactions. The pathways involved often include oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Dichlorobis(di-tert-butylphenylphosphine) palladium (II): This compound has similar catalytic properties but differs in the nature of the phosphine ligands.
Dichlorobis(triphenylphosphine) palladium (II): Another related compound with triphenylphosphine ligands, commonly used in similar catalytic applications.
Uniqueness: Dichlorobis(chlorodi-tert-butylphosphine) palladium (II) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. These properties enhance its catalytic efficiency and selectivity in various organic transformations .
Properties
Molecular Formula |
C16H36Cl4P2Pd |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
ditert-butyl(chloro)phosphane;palladium(2+);dichloride |
InChI |
InChI=1S/2C8H18ClP.2ClH.Pd/c2*1-7(2,3)10(9)8(4,5)6;;;/h2*1-6H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
SBVNVPYALHOWLN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.[Cl-].[Cl-].[Pd+2] |
Origin of Product |
United States |
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